![molecular formula C20H32O2 B090866 (1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol CAS No. 16394-67-5](/img/structure/B90866.png)
(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol, commonly known as “maitotoxin”, is a naturally occurring toxin found in certain species of dinoflagellates. It is considered to be one of the most potent marine toxins known to date, with lethal effects on a variety of aquatic organisms, including fish, mollusks, and crustaceans. Despite its toxicity, maitotoxin has been the subject of extensive scientific research due to its unique chemical structure and potential pharmacological applications.
Mécanisme D'action
Maitotoxin exerts its toxic effects by disrupting the function of cell membranes, specifically by forming pores that allow the uncontrolled influx of calcium ions into cells. This leads to a cascade of events that ultimately results in cell death. The exact mechanism by which maitotoxin forms these pores is still not fully understood, but it is believed to involve the interaction of the toxin with specific membrane lipids and proteins.
Effets Biochimiques Et Physiologiques
Maitotoxin has been shown to have a wide range of biochemical and physiological effects on cells and organisms. In addition to its ability to disrupt calcium signaling pathways, maitotoxin has been shown to induce oxidative stress, activate inflammatory pathways, and modulate the function of ion channels and transporters. These effects have been studied in a variety of cell types and animal models, and have led to the investigation of maitotoxin as a potential therapeutic agent for the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using maitotoxin in laboratory experiments is its potency and specificity for calcium channels. This makes it a useful tool for studying the role of calcium signaling pathways in various biological processes. However, the extreme toxicity of maitotoxin also presents a significant limitation, as it can be difficult to work with and requires specialized handling and safety precautions.
Orientations Futures
There are several potential future directions for research on maitotoxin. One area of interest is the development of maitotoxin-based therapies for the treatment of cancer and other diseases. Another potential direction is the investigation of maitotoxin as a tool for studying the role of calcium signaling pathways in neurodegenerative disorders such as Alzheimer’s disease. Additionally, further studies are needed to fully understand the mechanism by which maitotoxin forms pores in cell membranes, which could lead to the development of new drugs that target this process.
Méthodes De Synthèse
Maitotoxin is a complex molecule that is difficult to synthesize in the laboratory. The first total synthesis of maitotoxin was achieved in 1995 by Kishi and co-workers, using a convergent synthetic strategy that involved the assembly of three major fragments. Since then, several other synthetic approaches have been developed, including a biomimetic total synthesis that mimics the biosynthetic pathway of maitotoxin in dinoflagellates.
Applications De Recherche Scientifique
Maitotoxin has been the subject of extensive scientific research due to its unique chemical structure and potential pharmacological applications. It has been shown to have a wide range of biological activities, including the ability to activate voltage-gated calcium channels, induce membrane permeabilization, and modulate ion channel function. These properties have led to the investigation of maitotoxin as a potential tool for studying calcium signaling pathways, as well as a potential therapeutic agent for the treatment of certain diseases, such as cancer and neurodegenerative disorders.
Propriétés
Numéro CAS |
16394-67-5 |
|---|---|
Nom du produit |
(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-Trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol |
Formule moléculaire |
C20H32O2 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
(1S,2S,4S,6R,8S,11R,12S,15S,16S)-2,6,16-trimethyl-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol |
InChI |
InChI=1S/C20H32O2/c1-18-9-8-15-13(14(18)6-7-16(18)21)5-4-12-10-20(3)17(22-20)11-19(12,15)2/h12-17,21H,4-11H2,1-3H3/t12-,13-,14-,15-,16-,17-,18-,19-,20+/m0/s1 |
Clé InChI |
WRYOVWSDXQDZLV-OQPODDBKSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(C[C@H]5[C@@](C4)(O5)C)C |
SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)(O5)C)C |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)(O5)C)C |
Synonymes |
2β,3β-Epoxy-3-methyl-5α-androstan-17β-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



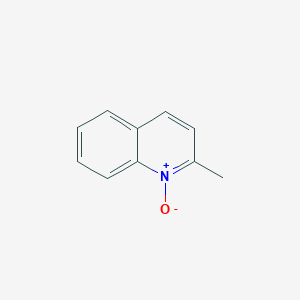
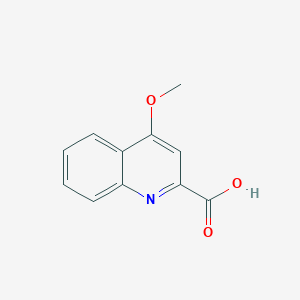
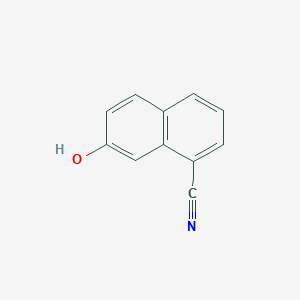
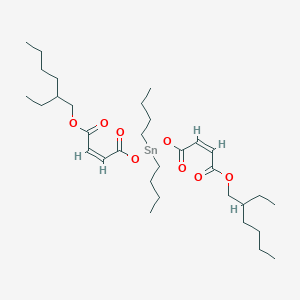
![Thieno[3,2-d]pyrimidin-4-amine](/img/structure/B90789.png)
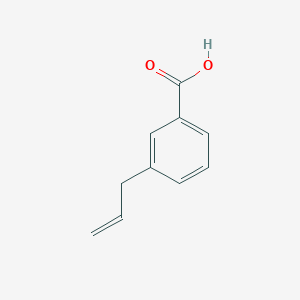
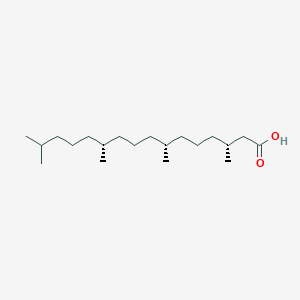
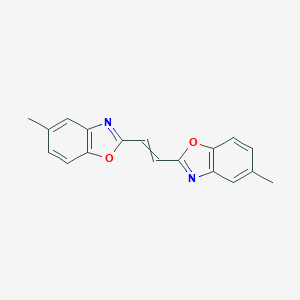
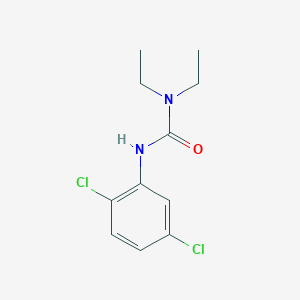
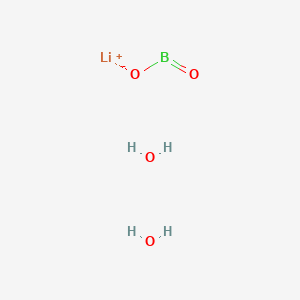

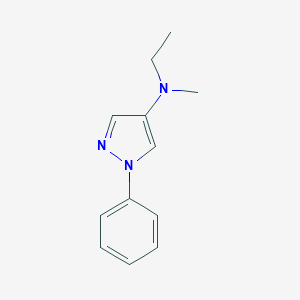
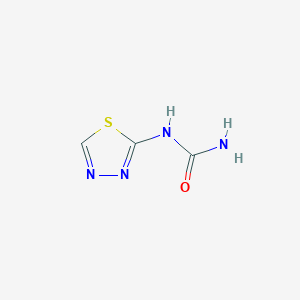
![2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane](/img/structure/B90807.png)